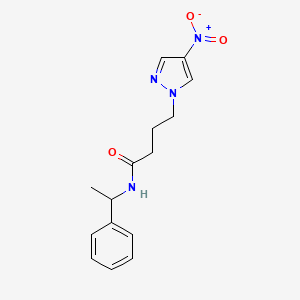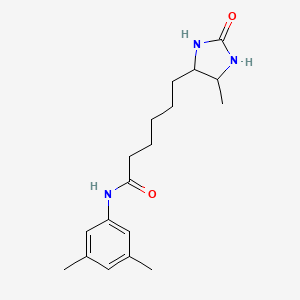
4-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ニトロ-1H-ピラゾール-1-イル)-N-(1-フェニルエチル)ブタンアミドは、ピラゾール類に属する有機化合物です。この化合物は、ピラゾール環にニトロ基が結合し、ブタンアミド鎖がフェニルエチル基に結合していることを特徴としています。
2. 製法
合成経路および反応条件
4-(4-ニトロ-1H-ピラゾール-1-イル)-N-(1-フェニルエチル)ブタンアミドの合成は、一般的に複数段階のプロセスを含みます。
ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジケトンを酸性または塩基性条件下で反応させることで合成できます。
ニトロ化: ピラゾール環は、濃硝酸と硫酸の混合物を使用してニトロ化され、4位にニトロ基が導入されます。
アミド化: ニトロ化されたピラゾールは、トリエチルアミンなどの塩基の存在下でブタノイルクロリドと反応させてブタンアミド鎖を形成します。
フェニルエチル置換: 最後に、フェニルエチル基は、フェニルエチルアミンを使用して求核置換反応によって導入されます。
工業的生産方法
この化合物の工業的生産には、収率と純度を高めるために、上記の合成経路の最適化が含まれる場合があります。これには、触媒の使用、反応温度の制御、再結晶やクロマトグラフィーなどの精製技術が含まれます。
3. 化学反応解析
反応の種類
酸化: 4-(4-ニトロ-1H-ピラゾール-1-イル)-N-(1-フェニルエチル)ブタンアミドのニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤の影響下で、アミノ基に還元される場合があります。
置換: この化合物は、特にフェニルエチル基において、求核置換反応に関与できます。ここで、アミド窒素は求核剤として作用します。
加水分解: アミド結合は、酸性または塩基性条件下で加水分解されて、対応するカルボン酸とアミンを生成します。
一般的な試薬と条件
還元剤: パラジウム触媒を用いた水素ガス、水素化ホウ素ナトリウム。
求核剤: フェニルエチルアミン、その他のアミン。
加水分解条件: 酸性(塩酸)または塩基性(水酸化ナトリウム)条件。
生成される主な生成物
還元: 4-(4-アミノ-1H-ピラゾール-1-イル)-N-(1-フェニルエチル)ブタンアミド。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
加水分解: 4-(4-ニトロ-1H-ピラゾール-1-イル)ブタン酸とフェニルエチルアミン。
4. 科学研究への応用
4-(4-ニトロ-1H-ピラゾール-1-イル)-N-(1-フェニルエチル)ブタンアミドは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗炎症性などの潜在的な生物活性について調査されています。
医学: 新規医薬品の開発における医薬品中間体としての可能性について検討されています。
工業: 特殊化学品や材料の生産に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Amidation: The nitrated pyrazole is reacted with butanoyl chloride in the presence of a base such as triethylamine to form the butanamide chain.
Phenylethyl Substitution: Finally, the phenylethyl group is introduced through a nucleophilic substitution reaction using phenylethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in 4-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide can undergo reduction to form an amino group under the influence of reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylethyl group, where the amide nitrogen can act as a nucleophile.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Phenylethylamine, other amines.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products Formed
Reduction: 4-(4-amino-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-nitro-1H-pyrazol-1-yl)butanoic acid and phenylethylamine.
科学的研究の応用
4-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
4-(4-ニトロ-1H-ピラゾール-1-イル)-N-(1-フェニルエチル)ブタンアミドの作用機序には、特定の分子標的との相互作用が含まれます。ニトロ基は、細胞成分と相互作用する反応性中間体を生成するために、生体還元を受ける可能性があります。フェニルエチル基は、化合物が細胞膜を横切って細胞内標的に到達する能力を高める可能性があります。正確な経路と標的は、特定の用途と生物学的コンテキストによって異なります。
類似化合物との比較
類似化合物
4-(4-ニトロ-1H-ピラゾール-1-イル)ブタンアミド: フェニルエチル基が欠如しており、生物活性や膜透過性に影響を与える可能性があります。
4-(4-アミノ-1H-ピラゾール-1-イル)-N-(1-フェニルエチル)ブタンアミド:
4-(4-ニトロ-1H-ピラゾール-1-イル)-N-(2-フェニルエチル)ブタンアミド: フェニルエチル基の位置の違いが、化合物の特性に影響を与える可能性があります。
独自性
4-(4-ニトロ-1H-ピラゾール-1-イル)-N-(1-フェニルエチル)ブタンアミドは、ニトロ基、ピラゾール環、フェニルエチルブタンアミド鎖の組み合わせが特徴です。この独特の構造は、類似化合物とは異なる、特定の化学反応性と潜在的な生物活性を付与します。
特性
CAS番号 |
956392-63-5 |
|---|---|
分子式 |
C15H18N4O3 |
分子量 |
302.33 g/mol |
IUPAC名 |
4-(4-nitropyrazol-1-yl)-N-(1-phenylethyl)butanamide |
InChI |
InChI=1S/C15H18N4O3/c1-12(13-6-3-2-4-7-13)17-15(20)8-5-9-18-11-14(10-16-18)19(21)22/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,17,20) |
InChIキー |
SJXIOCZFEUCUKL-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-({[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11487381.png)
![1-(4-fluorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B11487388.png)
![8-[(4-chlorophenyl)sulfonyl]-3-methyl-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11487393.png)
![Acetamide, N-[2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-](/img/structure/B11487404.png)
![Methyl 3-amino-2-cyano-6-methyl-4-(thiophen-2-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B11487412.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11487428.png)
![6-butyl-8-(4-fluorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11487433.png)

![N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide](/img/structure/B11487440.png)
![4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide](/img/structure/B11487447.png)

![16-hydroxy-18-thia-2,13-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,9,12(17),15-pentaen-14-one](/img/structure/B11487466.png)
![11,13-dimethyl-4,6-diphenyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene](/img/structure/B11487471.png)
![N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11487486.png)
